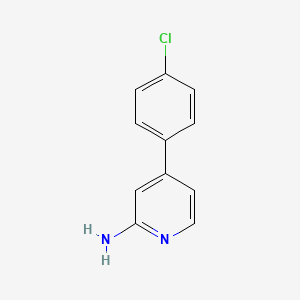![molecular formula C16H15ClN4O4 B2409691 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1903770-60-4](/img/structure/B2409691.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains an oxazepine ring, which is a seven-membered ring containing one nitrogen and one oxygen atom, and a pyridazine ring, which is a six-membered ring containing two nitrogen atoms. The compound also contains an amide group, which consists of a carbonyl group (C=O) attached to a nitrogen atom .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the double bonds in the oxazepine and pyridazine rings might participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide group would likely make the compound soluble in polar solvents .Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
This compound falls within the broader category of research focused on developing potent serotonin-3 (5-HT3) receptor antagonists, which are crucial in the management of chemotherapy-induced nausea and vomiting (CINV) and other conditions. A study by Harada et al. (1995) delves into the structure-activity relationships of similar compounds, revealing that certain heteroaromatic rings, when incorporated into the molecular structure, exhibit weak 5-HT3 receptor antagonistic activity. Notably, compounds with a 1H-indazole ring as an aromatic moiety significantly increase activity, suggesting that modifications in the aromatic nucleus can lead to the development of compounds with enhanced pharmacological properties (Harada et al., 1995).
Synthesis and Characterization of Heterocycles
Research into the synthesis and spectral characterization of phthalazinone derivatives, as explored by Mahmoud et al. (2012), highlights the versatility of such compounds in medicinal chemistry. By reacting the starting material with different electrophilic reagents, a variety of derivatives were prepared, underscoring the potential of these compounds to serve as precursors for developing novel therapeutic agents (Mahmoud et al., 2012).
Anti-Inflammatory and Analgesic Activities
The compound and its derivatives have also been investigated for their anti-inflammatory and analgesic activities. For instance, Kalsi et al. (1990) synthesized indolyl azetidinones, evaluating their efficacy in anti-inflammatory models. This research is indicative of the potential therapeutic applications of such compounds in managing inflammation and pain (Kalsi et al., 1990).
Anticancer Activity
Further extending the utility of these compounds, studies have also focused on their anticancer properties. Saad et al. (2011) synthesized new pyrazoles and triazoles bearing a quinazoline moiety, testing them for analgesic activity, which is often relevant in the context of palliative care in oncology. Such research underscores the potential of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives in contributing to cancer therapy (Saad et al., 2011).
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been evaluated for their anticonvulsant effects . Therefore, it is plausible that this compound may interact with neuronal ion channels or receptors that modulate neuronal excitability, a common target for anticonvulsant drugs.
Mode of Action
Based on its structural similarity to other anticonvulsant agents, it may act by modulating the activity of voltage-gated ion channels or gaba receptors in the brain, thereby reducing neuronal excitability .
Biochemical Pathways
The compound may affect several biochemical pathways related to neuronal excitability and neurotransmission. For instance, it could influence the GABAergic system, which is one of the main inhibitory neurotransmitter systems in the brain and plays a crucial role in maintaining the balance between neuronal excitation and inhibition .
Result of Action
The result of the compound’s action would likely be a decrease in neuronal excitability, which could potentially lead to a reduction in the frequency and severity of seizures in conditions like epilepsy .
properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1-4,7H,5-6,8-9H2,(H,18,24)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZRARSQVNZIKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

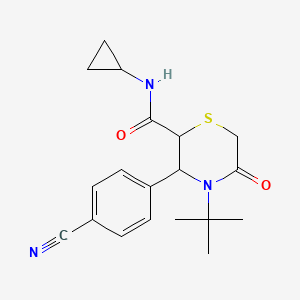
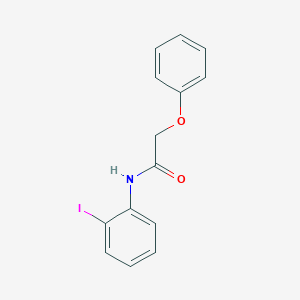
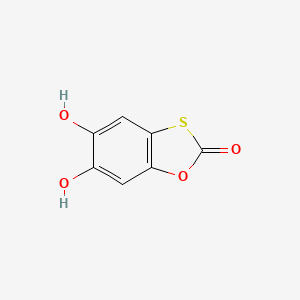
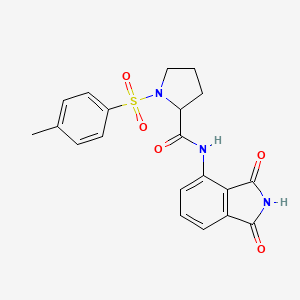
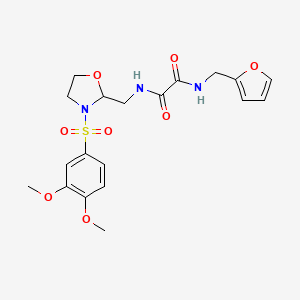
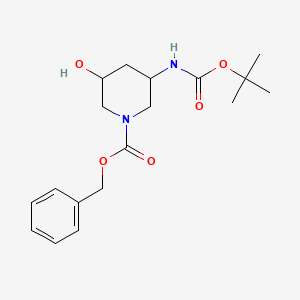
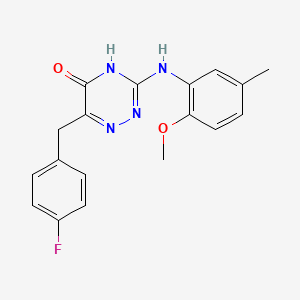
![7-oxo-5-phenyl-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2409619.png)
![(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2409620.png)
![N-cyclopentyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2409621.png)
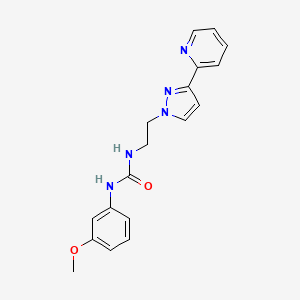
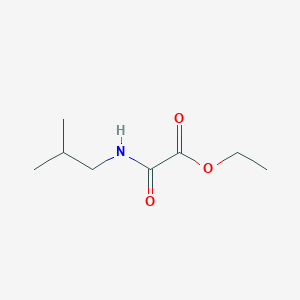
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)
